molecular formula C24H29N3O3 B10979890 N-(1-benzylpiperidin-4-yl)-5,6-dimethoxy-1-methyl-1H-indole-2-carboxamide

N-(1-benzylpiperidin-4-yl)-5,6-dimethoxy-1-methyl-1H-indole-2-carboxamide

Cat. No.: B10979890
M. Wt: 407.5 g/mol
InChI Key: XZFIGROPPDBEJI-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-5,6-dimethoxy-1-methyl-1H-indole-2-carboxamide is a synthetic indole-2-carboxamide derivative featuring a benzylpiperidinyl moiety at the amide nitrogen. The compound’s structure includes a 5,6-dimethoxy-substituted indole core and a 1-methyl group, which may influence its physicochemical properties and biological interactions.

Properties

Molecular Formula

C24H29N3O3

Molecular Weight

407.5 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-5,6-dimethoxy-1-methylindole-2-carboxamide

InChI

InChI=1S/C24H29N3O3/c1-26-20-15-23(30-3)22(29-2)14-18(20)13-21(26)24(28)25-19-9-11-27(12-10-19)16-17-7-5-4-6-8-17/h4-8,13-15,19H,9-12,16H2,1-3H3,(H,25,28)

InChI Key

XZFIGROPPDBEJI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC(=C(C=C2C=C1C(=O)NC3CCN(CC3)CC4=CC=CC=C4)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-5,6-dimethoxy-1-methyl-1H-indole-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized by reacting 1-benzylpiperidin-4-one with appropriate reagents under controlled conditions.

    Indole Derivative Formation: The indole moiety is introduced through a series of reactions involving 5,6-dimethoxyindole and suitable carboxylating agents.

    Coupling Reaction: The final step involves coupling the piperidine derivative with the indole derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-5,6-dimethoxy-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring or the indole moiety, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or alkylating agents like methyl iodide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

N-(1-benzylpiperidin-4-yl)-5,6-dimethoxy-1-methyl-1H-indole-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an analgesic, anti-inflammatory, and neuroprotective agent.

    Pharmacology: The compound is investigated for its interactions with various receptors and enzymes, including its potential as a cholinesterase inhibitor.

    Biology: Research includes its effects on cellular pathways and its potential role in treating neurodegenerative diseases.

    Industry: The compound is explored for its use in the synthesis of other complex molecules and as a potential lead compound in drug development.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-5,6-dimethoxy-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. For example, it may inhibit cholinesterase enzymes, leading to increased levels of acetylcholine and enhanced cholinergic signaling.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Compound Name Core Structure Substituents (Indole/Equivalent) Benzyl Group Modification Biological Activity
Target Compound Indole-2-carboxamide 5,6-dimethoxy, 1-methyl Unmodified benzyl Not explicitly stated
N-Benzyl-1-(1-benzyl-1H-indole-2-carbonyl)-N-methylpiperidine-4-carboxamide (Ev1) Indole-2-carboxamide None (unsubstituted indole) Benzyl Antiviral (alphavirus replication)
(E)-N-(2-(1-Benzylpiperidin-4-yl)ethyl)-3-(4-hydroxy-3-methoxyphenyl)acrylamide (Ev3) Acrylamide 4-hydroxy-3-methoxyphenyl Benzyl Neuroprotective (ferulic acid hybrid)
N-(2-(1-Benzylpiperidin-4-yl)ethyl)-5,7-dimethoxy-4-oxochromene-2-carboxamide (Ev5) Chromene-2-carboxamide 5,7-dimethoxy Benzyl Sigma-1 receptor affinity
N-(1-benzylpiperidin-4-yl)-7-((1-(3,4-dimethylbenzyl)-1H-1,2,3-triazol-4-yl)methoxy)-2-oxo-2H-chromene-3-carboxamide (Ev6) Chromenone-3-carboxamide Triazole-methyl 3,4-dimethylbenzyl AChE inhibition (IC50 = 1.80 µM)

Key Observations:

  • Core Flexibility: The indole-2-carboxamide core (target compound and Ev1) is associated with antiviral activity, while chromene/triazole hybrids (Ev5, Ev6) exhibit neuroprotective or AChE inhibitory effects.
  • Substituent Impact: Methoxy groups (e.g., 5,6-dimethoxy in the target vs. 5,7-dimethoxy in Ev5) may enhance solubility or receptor binding. The 3,4-dimethylbenzyl group in Ev6 improves AChE inhibition, suggesting substituent bulk and electron effects modulate activity .

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